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Compound of Interest

Compound Name: 2-Chlorocycloheptanone

CAS No.: 766-66-5

Cat. No.: B1583524 Get Quote

Executive Summary
2-Chlorocycloheptanone (C₇H₁₁ClO) represents a pivotal intermediate in the study of

medium-ring conformational dynamics and the synthesis of contracted ring systems. Unlike its

six-membered analog (2-chlorocyclohexanone), which resides in a relatively defined chair

conformation, the seven-membered ring of 2-chlorocycloheptanone exhibits high fluxionality,

navigating a complex pseudorotational energy landscape.

This guide provides a rigorous analysis of its molecular architecture, spectroscopic signature,

and synthetic utility, with a specific focus on the Favorskii rearrangement—a critical pathway for

accessing functionalized cyclohexane derivatives from this precursor.

Molecular Architecture & Conformational Dynamics
Ring Strain and Pseudorotation
The cycloheptanone ring is inherently more flexible than cyclohexanone. It lacks a single, rigid

"chair" minimum. Instead, it exists as a dynamic equilibrium of conformers, primarily the Twist-

Chair (TC) and Twist-Boat (TB) forms.

Pseudorotation: The ring atoms undergo continuous, low-barrier displacements that ripple

through the structure, making static conformational assignment difficult without low-

temperature NMR.
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Substituent Effects: The introduction of a chlorine atom at the

-position (C2) imposes significant stereoelectronic constraints.

Stereoelectronic Interactions
The preferred orientation of the C-Cl bond is dictated by two competing forces:

Dipole-Dipole Repulsion: The carbonyl dipole (

) and the carbon-chlorine dipole (

) are both strong. To minimize repulsion, the molecule tends to adopt a conformation where
the dihedral angle between these dipoles is maximized (approaching 150–180°). This favors
a pseudo-axial orientation of the chlorine.

Orbital Overlap (

): Conversely, hyperconjugation stabilizes the system when the

bond aligns parallel to the

system. This effect often favors a pseudo-equatorial orientation.

In 2-chlorocycloheptanone, the pseudo-equatorial form is generally preferred in polar

solvents (which mask dipole repulsion), while the pseudo-axial form may persist in non-polar

media to minimize electrostatic tension.

Visualization of Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the Twist-Chair and Twist-

Boat conformers.
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Figure 1: Conformational equilibrium of 2-chlorocycloheptanone, governed by competing

steric and stereoelectronic forces.

Spectroscopic Characterization
Accurate identification relies on detecting the shift in carbonyl absorption and the specific

splitting pattern of the

-proton.

Infrared Spectroscopy (IR)
The carbonyl stretching frequency (

) is a diagnostic indicator.[1]

Parent Ketone: Cycloheptanone absorbs at ~1700–1705 cm⁻¹.

Effect of

-Chlorine: The electronegative chlorine withdraws electron density inductively, strengthening
the

bond (increasing bond order) and shifting the absorption to a higher wavenumber.
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Observed Shift: 2-Chlorocycloheptanone typically absorbs at 1715–1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
¹H NMR (Alpha-Proton): The proton at C2 (geminal to Cl) appears deshielded.

Chemical Shift:

4.2 – 4.6 ppm.

Multiplicity: Often a doublet of doublets (dd) or a complex multiplet, depending on the

specific twist conformation and the dihedral angles with C3 protons.

¹³C NMR:

Carbonyl Carbon (C1):

~205–208 ppm (slightly shielded relative to cyclohexanone due to ring size effects).

Alpha Carbon (C2):

~60–65 ppm.

Data Summary Table
Parameter Value / Range Mechanistic Origin

IR 1715 – 1725 cm⁻¹
Inductive withdrawal by Cl

increases C=O force constant.

¹H NMR (

-H)
4.2 – 4.6 ppm (multiplet)

Deshielding by electronegative

Cl; splitting via vicinal coupling.

¹³C NMR (C=O) 205 – 208 ppm

Carbonyl resonance

characteristic of 7-membered

rings.

Dipole Moment ~3.5 – 4.0 D

Vector sum of C=O and C-Cl

dipoles (conformation

dependent).
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Synthesis Protocol: Sulfuryl Chloride Method[2][3]
[4][5][6]
The most reliable laboratory synthesis utilizes sulfuryl chloride (SO₂Cl₂) rather than chlorine

gas. This method offers better stoichiometry control and fewer polychlorinated byproducts.

Reaction Scheme
Step-by-Step Protocol

Preparation: Dissolve cycloheptanone (1.0 eq) in dry dichloromethane (DCM) or carbon

tetrachloride (CCl₄) in a round-bottom flask under an inert atmosphere (N₂).

Addition: Add sulfuryl chloride (1.05 eq) dropwise over 30–60 minutes at 0°C.

Note: The reaction is exothermic. Evolution of SO₂ and HCl gas will occur; use a gas trap.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC or GC-MS for the disappearance of the starting ketone.

Workup:

Wash the organic layer with water (2x) to remove acid.

Wash with saturated NaHCO₃ (carefully) to neutralize traces of HCl.

Wash with brine, dry over anhydrous MgSO₄, and filter.

Purification: Concentrate the solvent in vacuo. The residue can be purified by vacuum

distillation (bp ~95–100°C at 15 mmHg) to yield a colorless oil.
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Figure 2: Synthetic workflow for the selective alpha-chlorination of cycloheptanone.

Reactivity: The Favorskii Rearrangement
The defining reaction of 2-chlorocycloheptanone is the Favorskii Rearrangement, which

induces a ring contraction from a 7-membered ring to a 6-membered ring derivative

(cyclohexanecarboxylic acid/ester).

Mechanism of Ring Contraction
Enolization: A base (e.g., methoxide,

) abstracts an

-proton (on the side opposite the chlorine).[2][3]
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Cyclopropanone Formation: The resulting enolate attacks the carbon bearing the chlorine

(backside

), expelling the chloride ion.[3] This forms a bicyclic cyclopropanone intermediate.[4]

Ring Opening: The nucleophile (alkoxide) attacks the carbonyl of the strained

cyclopropanone.[3] The ring opens to form the most stable carbanion (primary over

secondary), leading to the contracted cyclohexane skeleton.

Mechanistic Pathway Diagram
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Figure 3: The Favorskii rearrangement pathway, highlighting the critical cyclopropanone

intermediate responsible for ring contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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